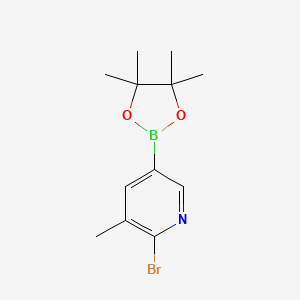
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the molecular formula C13H9BrF3NO2 . It is a derivative of quinoline, a class of compounds that have various pharmacological applications .
Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains bromine, trifluoromethyl, and ethyl carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The compound “this compound” is a solid under normal conditions . Its molecular weight is 348.12 .Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. This compound has been found to be particularly effective against certain types of cancer cells, including breast, lung, and prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow or stop the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate in lab experiments is its potency and specificity. This compound has been found to be highly effective against certain types of cancer cells, making it a valuable tool for researchers studying cancer. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain lab settings.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate. One area of research is in the development of new drugs that are based on this compound. Researchers are also exploring the potential use of this compound in other areas, such as in the development of new materials and in the study of biological processes. Additionally, there is ongoing research into the mechanism of action of this compound, which could help to identify new targets for drug development.
Synthesemethoden
The synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is a complex process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound is the Pfitzinger reaction, which involves the condensation of 2-aminobenzonitrile with ethyl 2-bromoacetate in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate has been extensively studied for its potential applications in several scientific research areas. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Safety and Hazards
Safety information for “4-Bromo-6-(trifluoromethyl)quinoline”, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Eigenschaften
IUPAC Name |
ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOPWFOKKSLPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677915 |
Source


|
| Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242260-07-6 |
Source


|
| Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)







